molecular formula C9H7BrZn B6300991 3-Phenylprop-2-yn-1-ylzinc bromide CAS No. 93784-73-7

3-Phenylprop-2-yn-1-ylzinc bromide

Cat. No.: B6300991
CAS No.: 93784-73-7
M. Wt: 260.4 g/mol
InChI Key: FRMJEWNKOWRNEJ-UHFFFAOYSA-M
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Description

3-Phenylprop-2-yn-1-ylzinc bromide is an organometallic compound widely used in various scientific research fields. It is a highly reactive reagent that can form carbon-carbon bonds via addition reactions. This compound is typically available as a 0.50 M solution in tetrahydrofuran (THF) and is known for its utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylprop-2-yn-1-ylzinc bromide typically involves the reaction of phenylacetylene with zinc bromide in the presence of a suitable solvent like THF. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

While specific industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors and maintaining stringent control over reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenylprop-2-yn-1-ylzinc bromide undergoes various types of reactions, including:

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

    Substitution Reactions: It can participate in nucleophilic substitution reactions with halides.

Common Reagents and Conditions

Common reagents used with this compound include carbonyl compounds, halides, and other electrophiles. Typical reaction conditions involve an inert atmosphere and a solvent like THF.

Major Products Formed

The major products formed from reactions involving this compound are often alcohols and substituted aromatic compounds.

Scientific Research Applications

3-Phenylprop-2-yn-1-ylzinc bromide is used in various scientific research applications, including:

    Chemistry: It is used in the synthesis of complex organic molecules and in carbon-carbon bond formation reactions.

    Biology: It is employed in the modification of biomolecules for research purposes.

    Industry: It is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Phenylprop-2-yn-1-ylzinc bromide involves its role as a nucleophile in addition and substitution reactions. It reacts with electrophiles to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium bromide: Another organometallic compound used in similar types of reactions.

    Phenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

    Phenyl lithium: A highly reactive organometallic reagent used in organic synthesis.

Uniqueness

3-Phenylprop-2-yn-1-ylzinc bromide is unique due to its specific reactivity profile and its ability to form carbon-carbon bonds under relatively mild conditions compared to other organometallic reagents.

Properties

IUPAC Name

bromozinc(1+);prop-1-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMJEWNKOWRNEJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C#CC1=CC=CC=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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